molecular formula C30H39N5O6 B12377566 E3 Ligase Ligand-linker Conjugate 77

E3 Ligase Ligand-linker Conjugate 77

Cat. No.: B12377566
M. Wt: 565.7 g/mol
InChI Key: PXAIABKPJJKXMK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 77 involves the conjugation of Thalidomide with a linker. The process typically starts with the activation of Thalidomide, followed by its reaction with the linker under controlled conditions to form the conjugate . The reaction conditions often include the use of organic solvents and catalysts to facilitate the conjugation process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: E3 Ligase Ligand-linker Conjugate 77 primarily undergoes conjugation reactions, where the ligand (Thalidomide) is linked to the linker molecule. This compound can also participate in substitution reactions, where functional groups on the linker or ligand are replaced with other groups to modify its properties .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include organic solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper complexes. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation and degradation of the reactants .

Major Products Formed: The major product formed from the synthesis of this compound is the conjugate itself, which consists of Thalidomide linked to the linker molecule. This conjugate can further undergo modifications to form complete PROTAC molecules .

Mechanism of Action

E3 Ligase Ligand-linker Conjugate 77 exerts its effects by forming a ternary complex with the target protein and the E3 ubiquitin ligase. The ligand (Thalidomide) binds to the Cereblon protein, while the linker connects it to the target protein. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome . The molecular targets involved include the Cereblon protein and the target protein of interest, which can vary depending on the specific PROTAC molecule being synthesized .

Properties

Molecular Formula

C30H39N5O6

Molecular Weight

565.7 g/mol

IUPAC Name

tert-butyl 4-[[7-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]-2,7-diazaspiro[3.4]octan-2-yl]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C30H39N5O6/c1-29(2,3)41-28(40)33-11-8-19(9-12-33)15-32-16-30(17-32)10-13-34(18-30)20-4-5-21-22(14-20)27(39)35(26(21)38)23-6-7-24(36)31-25(23)37/h4-5,14,19,23H,6-13,15-18H2,1-3H3,(H,31,36,37)

InChI Key

PXAIABKPJJKXMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN2CC3(C2)CCN(C3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O

Origin of Product

United States

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